Stereochemical Configuration: (R) vs. (S) Enantiomer and Racemate — Impact on Chiral Recognition in Biological Systems
The target compound bears the (R)-absolute configuration at the pyrrolidine C3 position. In the pyrrolidine carbamate class, stereochemistry has been shown to influence receptor subtype selectivity: for NK₁/NK₂ dual antagonists, inversion of the pyrrolidine C3 configuration altered NK₁ vs. NK₂ affinity profiles [1]. The (R)-enantiomer (CAS 1354006-62-4) is supplied at a certified purity of 98% (product 1775443, Leyan), while the (S)-enantiomer (CAS 1353993-29-9, Fluorochem product F083600) and the racemate (CAS 1353987-37-7, Fluorochem product F083598) are available as separate catalog items, each with distinct CAS numbers and pricing .
| Evidence Dimension | Absolute configuration (pyrrolidine C3 chiral centre) |
|---|---|
| Target Compound Data | (R)-configuration, CAS 1354006-62-4, purity 98% (Leyan, 2025) |
| Comparator Or Baseline | (S)-enantiomer CAS 1353993-29-9, Fluorochem F083600; Racemate CAS 1353987-37-7, Fluorochem F083598. Purity data for comparators not explicitly disclosed in technical datasheets. |
| Quantified Difference | Discrete enantiomers vs. racemate; difference in CAS registry entries, pricing, and stock availability. Quantitative enantiomeric purity differential not available from vendor certificates of analysis. |
| Conditions | Silica gel chromatography or chiral HPLC (vendor inference); absolute configuration assigned via stereospecific synthesis or chiral auxiliary method, not explicitly reported in vendor documentation. |
Why This Matters
Procuring the correct single enantiomer is critical when chirality of the 3-aminopyrrolidine core governs target engagement, as demonstrated in NK receptor antagonist SAR where enantiomeric pairs displayed divergent selectivity profiles.
- [1] M. Gerspacher et al. Synthesis and structure-activity relationships for a series of substituted pyrrolidine NK₁/NK₂ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1997, 7(20), 2639–2644. View Source
